molecular formula C10H13NO2 B1502999 Methyl 2-(5-amino-2-methylphenyl)acetate CAS No. 850449-93-3

Methyl 2-(5-amino-2-methylphenyl)acetate

Cat. No.: B1502999
CAS No.: 850449-93-3
M. Wt: 179.22 g/mol
InChI Key: SYZKUNVMYMRJSV-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-methylphenyl)acetate: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of phenylacetic acid where a methyl group and an amino group are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • From 2-Methyl-5-aminophenol: The compound can be synthesized by reacting 2-methyl-5-aminophenol with methyl chloroacetate in the presence of a base such as triethylamine.

  • From 2-Methyl-5-aminobenzaldehyde: Another method involves the reaction of 2-methyl-5-aminobenzaldehyde with methyl cyanoacetate under acidic conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. The choice of reagents and reaction conditions is crucial to achieving the desired purity and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-(5-amino-2-methylphenyl)acetic acid.

  • Reduction: Reduction can yield 2-(5-amino-2-methylphenyl)ethanol.

  • Substitution: Substitution reactions can produce various ester derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Methyl 2-(5-amino-2-methylphenyl)acetate is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves modulation of biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-(4-aminophenyl)acetate: Similar structure but with a different position of the amino group.

  • Methyl 2-(3-aminophenyl)acetate: Another positional isomer with distinct properties.

Uniqueness: Methyl 2-(5-amino-2-methylphenyl)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique properties make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

methyl 2-(5-amino-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKUNVMYMRJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675434
Record name Methyl (5-amino-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850449-93-3
Record name Methyl (5-amino-2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Methyl-5-nitrophenyl)acetic acid methyl ester 14 (32 g, 153 mmol) is dissolved in ethanol (750 mL). To this solution is added 10% palladium on carbon (3.2 g). After purging the reaction flask of oxygen, a balloon filled with hydrogen is fitted. The reaction is stirred at rt for 16 h. After removing the catalyst by filtering through a celite plug and removing the solvent in vacuo, the crude product is purified using flash chromatography (ethyl acetate:petroleum ether=5:1). The product 7 is isolated as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 6.9 (d, J=7.8 Hz), 6.59 (m, 1H), 6.56 (m, 1H), 3.69 (s, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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